2-(2,3-dihydro-1H-inden-5-yl)acetonitrile
Overview
Description
2-(2,3-dihydro-1H-inden-5-yl)acetonitrile is an organic compound with the molecular formula C11H11N It is a derivative of indene, a bicyclic hydrocarbon, and contains a nitrile group attached to the acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile typically involves the reaction of indene with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by the addition of indene. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-5-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products typically include primary amines.
Substitution: Substituted products depend on the nucleophile used and can include amides, esters, or other functionalized derivatives.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The nitrile group can act as a reactive site for further chemical modifications, allowing the compound to participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-inden-5-yl)acetamide: Similar structure but with an amide group instead of a nitrile group.
2-(2,3-dihydro-1H-inden-5-yl)ethanol: Contains a hydroxyl group instead of a nitrile group.
2-(2,3-dihydro-1H-inden-5-yl)acetaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
2-(2,3-dihydro-1H-inden-5-yl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential for diverse applications. The compound’s structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-7-6-9-4-5-10-2-1-3-11(10)8-9/h4-5,8H,1-3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSXXUAESILITC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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